molecular formula C7H6ClN3 B14834768 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile CAS No. 1393576-23-2

5-Amino-6-chloro-3-methylpyridine-2-carbonitrile

Cat. No.: B14834768
CAS No.: 1393576-23-2
M. Wt: 167.59 g/mol
InChI Key: NUZOASHEFFFVQQ-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile typically involves the reaction of 6-chloro-3-methylpyridine-2-carbonitrile with ammonia or an amine source under controlled conditions. One common method is the Buchwald-Hartwig amination, where the amino group is introduced at the pyridine C2 position via palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Amino-6-chloro-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

CAS No.

1393576-23-2

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-amino-6-chloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-4-2-5(10)7(8)11-6(4)3-9/h2H,10H2,1H3

InChI Key

NUZOASHEFFFVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C#N)Cl)N

Origin of Product

United States

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